N-(3-methoxyphenyl)-1-tosylpyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methoxyphenyl)-1-tosylpyrrolidine-2-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a methoxyphenyl group, a tosyl group, and a pyrrolidine ring
Scientific Research Applications
N-(3-methoxyphenyl)-1-tosylpyrrolidine-2-carboxamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
Target of Action
The compound N-(3-methoxyphenyl)-1-tosylpyrrolidine-2-carboxamide, also known as N-(3-methoxyphenyl)-1-(4-methylbenzenesulfonyl)pyrrolidine-2-carboxamide, is a complex moleculeCompounds with similar structures, such as ketamine analogues, have been found to be high affinity and selective ligands for the glutamate nmda receptor .
Mode of Action
Based on the information about structurally similar compounds, it can be inferred that it might interact with its targets, such as the glutamate nmda receptor, and cause changes in the receptor’s activity . This interaction could potentially lead to various downstream effects.
Biochemical Pathways
Compounds with similar structures have been found to affect the glutamatergic system, specifically the nmda receptor pathway . The downstream effects of these interactions could potentially include changes in neuronal signaling and function.
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-1-tosylpyrrolidine-2-carboxamide typically involves the reaction of 3-methoxyphenylamine with tosyl chloride to form the tosylated intermediate. This intermediate is then reacted with pyrrolidine-2-carboxylic acid under appropriate conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-1-tosylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The tosyl group can be reduced to a sulfonamide group.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are employed.
Major Products Formed
Oxidation: Formation of N-(3-hydroxyphenyl)-1-tosylpyrrolidine-2-carboxamide.
Reduction: Formation of N-(3-methoxyphenyl)-1-sulfonamidepyrrolidine-2-carboxamide.
Substitution: Formation of N-(3-halophenyl)-1-tosylpyrrolidine-2-carboxamide.
Comparison with Similar Compounds
Similar Compounds
N-(3-methoxyphenyl)piperazine: Another compound with a methoxyphenyl group, but with a piperazine ring instead of a pyrrolidine ring.
N-(3-methoxyphenyl)-2-pyrrolidinone: Similar structure but with a pyrrolidinone ring instead of a tosylpyrrolidine ring.
Uniqueness
N-(3-methoxyphenyl)-1-tosylpyrrolidine-2-carboxamide is unique due to the presence of both the tosyl group and the pyrrolidine ring, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-14-8-10-17(11-9-14)26(23,24)21-12-4-7-18(21)19(22)20-15-5-3-6-16(13-15)25-2/h3,5-6,8-11,13,18H,4,7,12H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXPAGCKZMVMMRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.